

3-Acetylbenzonitrile: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Acetylbenzonitrile

Cat. No.: B155718

[Get Quote](#)

CAS Number: 6136-68-1

This technical guide provides a detailed overview of **3-Acetylbenzonitrile**, a versatile aromatic ketone of significant interest to researchers, scientists, and professionals in drug development. This document outlines its chemical and physical properties, safety and handling guidelines, spectroscopic data, and synthetic and purification methodologies.

Chemical and Physical Properties

3-Acetylbenzonitrile, also known as 3'-cyanoacetophenone, is a pale yellowish-orange to brown powder or a colorless to pale yellow liquid or solid.^[1] It is characterized by the presence of both an acetyl and a nitrile functional group on a benzene ring. This unique structure makes it a valuable intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.^[1]

Table 1: Physical and Chemical Properties of **3-Acetylbenzonitrile**

Property	Value	Source(s)
CAS Number	6136-68-1	[2] [3] [4] [5]
Molecular Formula	C ₉ H ₇ NO	[2] [3] [4] [5]
Molecular Weight	145.16 g/mol	[2] [5]
Appearance	Pale yellowish-orange to brown powder; colorless to pale yellow liquid or solid	[1]
Melting Point	98-100 °C	[6]
Boiling Point	120 °C at 5 mmHg	[6]
Solubility	Insoluble in water; moderately soluble in organic solvents	[1] [6]
IUPAC Name	3-acetylbenzonitrile	[3] [5]
Synonyms	3'-Cyanoacetophenone, m-Cyanoacetophenone, Benzonitrile, 3-acetyl-	[1] [3] [4]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of **3-Acetylbenzonitrile**.

Table 2: Spectroscopic Data for **3-Acetylbenzonitrile**

Spectroscopic Technique	Key Data Points	Source(s)
¹ H NMR	Spectral data available from various sources.	[2]
¹³ C NMR	Spectral data available.	[2]
Infrared (IR) Spectroscopy	Vapor phase IR spectra are available.	[2]
Mass Spectrometry (MS)	Electron ionization mass spectra are available.	[6]
Raman Spectroscopy	FT-Raman spectra have been recorded.	[2]

Safety and Handling

3-Acetylbenzonitrile is classified as a hazardous substance and requires careful handling in a laboratory setting.

GHS Hazard Statements:[\[5\]](#)

- H302: Harmful if swallowed.
- H312: Harmful in contact with skin.
- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H332: Harmful if inhaled.
- H335: May cause respiratory irritation.

Precautionary Measures:

- Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.

- Work in a well-ventilated area or under a fume hood.
- Avoid inhalation of dust or vapors.
- Avoid contact with skin and eyes.
- In case of contact, rinse immediately with plenty of water.
- Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents, acids, and bases.

Synthesis and Purification

While a detailed, step-by-step experimental protocol for the synthesis of **3-Acetylbenzonitrile** is not readily available in the provided search results, a general synthetic approach involves the hydrolysis of **3-acetylbenzonitrile** to 3-acetylbenzoic acid. The reverse reaction, the conversion of a carboxylic acid to a nitrile, is a common transformation in organic synthesis. A plausible synthetic route could start from 3-bromobenzonitrile.

A generalized workflow for the synthesis and purification is presented below.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis and purification of **3-Acetylbenzonitrile**.

Experimental Protocol: Purification by High-Performance Liquid Chromatography (HPLC)

The following is an adapted protocol for the purification of a structurally similar compound, 3-acetylbenzophenone, which can serve as a starting point for developing a purification method

for **3-Acetylbenzonitrile**.

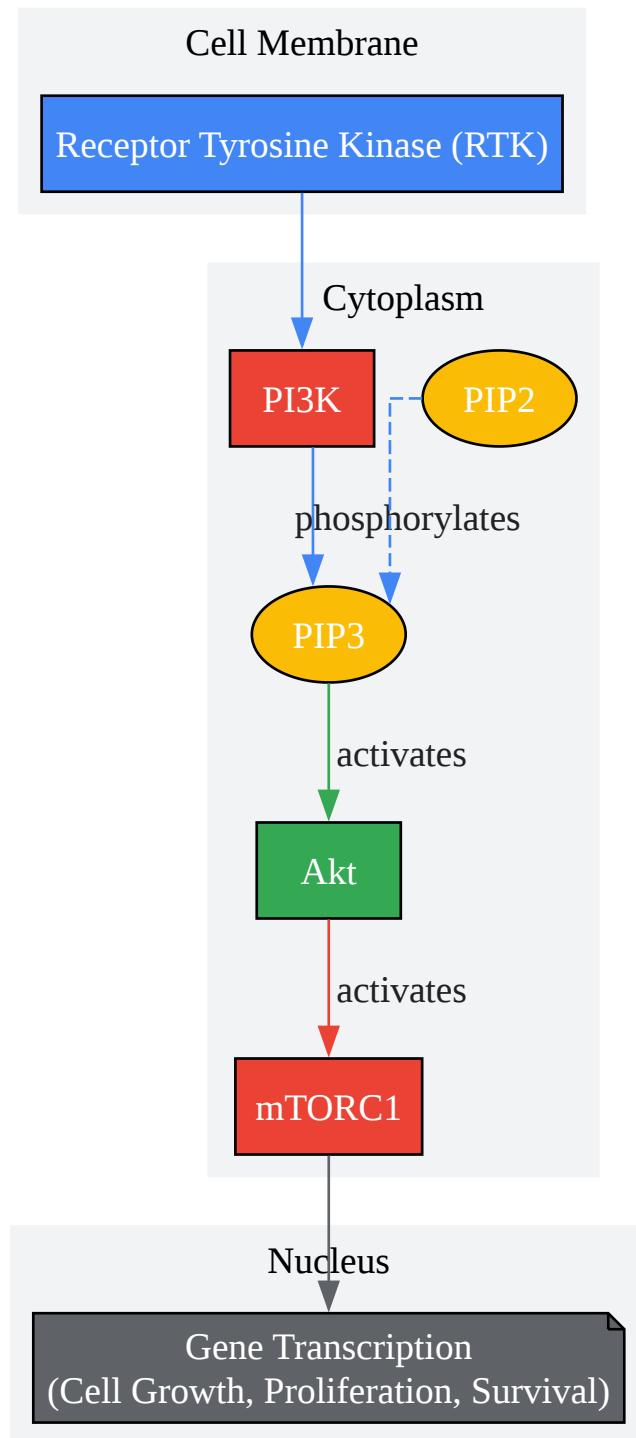
Materials and Reagents:

- Crude **3-Acetylbenzonitrile**
- Methanol (HPLC grade)
- Deionized water
- Acetonitrile (HPLC grade)
- Formic acid (optional, for mobile phase modification)
- 0.45 μm syringe filters

Equipment:

- Preparative HPLC system with a suitable column (e.g., C18)
- UV detector
- Fraction collector
- Rotary evaporator

Procedure:


- Sample Preparation: Dissolve the crude **3-Acetylbenzonitrile** in the mobile phase to a suitable concentration. Filter the solution through a 0.45 μm syringe filter before injection.
- HPLC Conditions:
 - Mobile Phase: A gradient of acetonitrile and water (potentially with a small amount of formic acid) is a common starting point for aromatic compounds. The exact gradient will need to be optimized.
 - Flow Rate: To be determined based on the column dimensions.

- Detection: Monitor the elution profile using a UV detector at a wavelength where the compound has strong absorbance.
- Fraction Collection: Collect the fractions corresponding to the main peak of **3-Acetylbenzonitrile**.
- Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

Biological Activity and Signaling Pathways

Currently, there is no specific information available in the public domain directly linking **3-Acetylbenzonitrile** to the modulation of particular signaling pathways. As a versatile synthetic intermediate, its derivatives could potentially interact with various biological targets. For instance, many small molecules are investigated for their effects on key cellular signaling pathways implicated in diseases. One such critical pathway is the PI3K-Akt-mTOR pathway, which is often dysregulated in inflammatory diseases and cancer.

The diagram below illustrates a simplified representation of the PI3K-Akt-mTOR signaling pathway, which is a common target in drug discovery. It is important to note that this is a general example, and the interaction of **3-Acetylbenzonitrile** with this or any other pathway has not been established.

[Click to download full resolution via product page](#)

A simplified diagram of the PI3K-Akt-mTOR signaling pathway.

Further research would be required to determine if **3-Acetylbenzonitrile** or its derivatives have any activity on this or other signaling cascades.

Conclusion

3-Acetylbenzonitrile is a valuable chemical compound with a well-defined set of physical and chemical properties. Its synthesis and purification can be achieved through standard organic chemistry techniques. While its direct biological activity and impact on cellular signaling pathways are not yet elucidated, its utility as a synthetic intermediate makes it a compound of high interest for the development of novel molecules with potential therapeutic applications. Researchers working with this compound should adhere to strict safety protocols due to its hazardous nature.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. 3-Acetylbenzonitrile [webbook.nist.gov]
- 2. 3-Acetylbenzonitrile | C9H7NO | CID 80222 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Acetylbenzonitrile [webbook.nist.gov]
- 4. mzCloud – 3 2 3 Phenoxyphenyl acetyl benzonitrile [mzcloud.org]
- 5. 3-Acetylbenzonitrile [webbook.nist.gov]
- 6. 3-Acetylbenzonitrile [webbook.nist.gov]
- To cite this document: BenchChem. [3-Acetylbenzonitrile: A Comprehensive Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b155718#3-acetylbenzonitrile-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com